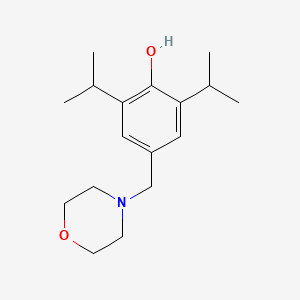

N-(3-氨基-3-氧代丙基)-N-苄基-1-(环戊基羰基)-4-哌啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidine derivatives involves multi-step chemical reactions. For example, a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized using N-benzyl-2-cyanoacetamide, 2-naphthol, and aromatic aldehydes, showcasing a method that might be relevant to synthesizing complex structures similar to the compound (Pouramiri, Kermani, & Khaleghi, 2017). Other relevant synthetic approaches include the formation of piperidine derivatives via reactions involving propargyl amines and cyclopropanes, demonstrating the versatility of methods available for constructing piperidine-based compounds (Lebold, Leduc, & Kerr, 2009).

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied. For instance, the characterization of 1-Benzyl-4-(N-Boc-amino)piperidine involved spectroscopic methods such as FT-IR, FT-Raman, and NMR, alongside Density Functional Theory (DFT) calculations to determine optimized geometrical parameters and vibrational assignments. This detailed analysis provides a framework for understanding the structural features of complex piperidine derivatives (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, offering insights into their reactivity and functional group transformations. For example, the [3 + 3] cyclization of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles to form 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives illustrates the synthetic versatility of piperidine-containing compounds (Zhang, Luo, Gan, Wan, & Wang, 2021).

科学研究应用

合成和抗菌活性

一项值得注意的应用涉及新型衍生物的合成,例如 3-氨基-N-苄基-1-芳基-1H-苯并[f]色烯-2-甲酰胺,它们使用 N-苄基-2-氰基乙酰胺合成。这些化合物(包括与所讨论化合物类似的结构)已被评估其对革兰氏阴性菌和革兰氏阳性菌的抗菌活性。该过程突出了清洁、无金属的转化和对环境友好的苯并[f]色烯-2-甲酰胺衍生物合成方法,表明在开发新型抗菌剂方面具有潜在应用 (Pouramiri, Kermani, & Khaleghi, 2017)。

催化的哌啶合成

另一个应用见于由 Zn(II) 催化的炔丙基胺和环丙烷合成哌啶。该过程允许通过串联环丙烷开环/科尼亚-烯环化反应获得高度官能化的哌啶,表明其在合成复杂哌啶结构以用于制药应用中的重要性 (Lebold, Leduc, & Kerr, 2009)。

药理应用

该结构与研究其药理特征的化合物非常相似。例如,已经合成了带有哌啶环的苯甲酰胺衍生物并评估了其 5-羟色胺 4 (5-HT4) 受体激动剂活性,表明其在胃肠道运动障碍中的潜在应用 (Sonda et al., 2003)。

抗疲劳作用

已经合成了包括哌啶基结构在内的苯甲酰胺衍生物并测试了它们的抗疲劳作用。这些化合物显示小鼠的强迫游泳能力增强,表明在解决与疲劳相关的疾病方面具有潜在应用 (Wu et al., 2014)。

抗精神病和抗乙酰胆碱酯酶活性

哌啶衍生物也因其作为多巴胺 D3 和 D4 受体拮抗剂的作用而受到探索,在动物模型中显示出有效的抗精神病活性。这突出了它们在开发治疗精神疾病的新疗法中的潜在用途 (Ohmori et al., 1996)。此外,某些哌啶衍生物表现出显着的抗乙酰胆碱酯酶活性,表明它们可用作潜在的抗痴呆剂 (Sugimoto et al., 1990)。

属性

IUPAC Name |

N-(3-amino-3-oxopropyl)-N-benzyl-1-(cyclopentanecarbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c23-20(26)12-15-25(16-17-6-2-1-3-7-17)22(28)19-10-13-24(14-11-19)21(27)18-8-4-5-9-18/h1-3,6-7,18-19H,4-5,8-16H2,(H2,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHHNHNTUJPHLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N(CCC(=O)N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-3-oxopropyl)-N-benzyl-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide (non-preferred name) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)

![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)

![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)

![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)